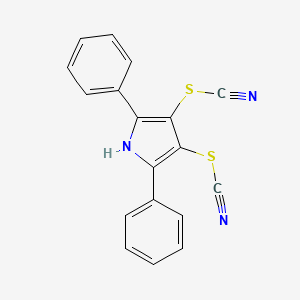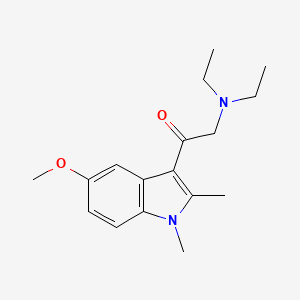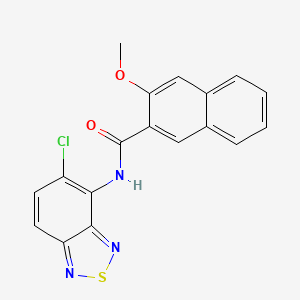
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at the 2 and 5 positions and thiocyanate groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) typically involves the reaction of a pyrrole derivative with thiocyanate reagents under specific conditions. One common method involves the use of aromatic nitriles and pyrrolinone esters in a base-catalyzed condensation reaction . The reaction conditions often include the use of solvents such as chloroform and water, with the addition of acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling thiocyanate reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiocyanate groups or the pyrrole ring itself.
Substitution: The thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring .
Aplicaciones Científicas De Investigación
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) involves its interaction with molecular targets through its thiocyanate groups. These groups can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,4-diphenyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole core but different substituents, leading to distinct chemical properties.
1H-pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different functional groups, used in various chemical applications.
Uniqueness
2,5-diphenyl-1H-pyrrole-3,4-diyl bis(thiocyanate) is unique due to its combination of phenyl and thiocyanate groups, which confer specific reactivity and potential applications not shared by its analogs. This makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Fórmula molecular |
C18H11N3S2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(2,5-diphenyl-4-thiocyanato-1H-pyrrol-3-yl) thiocyanate |
InChI |
InChI=1S/C18H11N3S2/c19-11-22-17-15(13-7-3-1-4-8-13)21-16(18(17)23-12-20)14-9-5-2-6-10-14/h1-10,21H |
Clave InChI |
HYALBCCVBXVEDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)SC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chloro-benzyloxy)-9,10-dimethoxy-6,7-dihydro-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B12483645.png)
![Cyclohexyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12483646.png)
![3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid](/img/structure/B12483656.png)

![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12483666.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(2-oxo-benzothiazol-3-yl)-acetamide](/img/structure/B12483675.png)

![3-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483683.png)
![N-ethyl-2-[(2-methoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12483688.png)

![2-(2-Chloro-6-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12483692.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12483698.png)
